3-(4-Fluoro-2-methylphenyl)propan-1-amine
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Overview
Description
3-(4-Fluoro-2-methylphenyl)propan-1-amine is an organic compound that features a fluorinated aromatic ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methylphenyl)propan-1-amine typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with propylamine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methylphenyl)propan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The aromatic ring can be hydrogenated under high pressure and temperature.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Hydrogenated aromatic rings.
Substitution: Hydroxyl or amino-substituted aromatic compounds.
Scientific Research Applications
3-(4-Fluoro-2-methylphenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methylphenol
- 4-Fluoro-2-methylphenylacetic acid
- 4-Fluorobenzylamine
Uniqueness
3-(4-Fluoro-2-methylphenyl)propan-1-amine is unique due to the presence of both a fluorinated aromatic ring and a propylamine group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications.
Properties
Molecular Formula |
C10H14FN |
---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
3-(4-fluoro-2-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3 |
InChI Key |
PYPZNRJQQIICNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CCCN |
Origin of Product |
United States |
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